molecular formula C9H10O2 B15358038 2-(2-Hydroxyethyl)benzaldehyde

2-(2-Hydroxyethyl)benzaldehyde

Cat. No.: B15358038
M. Wt: 150.17 g/mol
InChI Key: YEAQCTYLLMRFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2. It is characterized by a benzene ring substituted with a hydroxyethyl group (-CH2CH2OH) and an aldehyde group (-CHO) at the ortho position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Gattermann-Koch Reaction: This method involves the formylation of 2-phenylethanol using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Reductive Amination: Another approach is the reductive amination of 2-phenylethanolamine, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

  • Substitution: Lewis acids (e.g., aluminum chloride), halogenating agents (e.g., bromine).

Major Products Formed:

  • Carboxylic acids from oxidation.

  • Alcohols from reduction.

  • Halogenated benzene derivatives from substitution.

Scientific Research Applications

2-(2-Hydroxyethyl)benzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of fragrances, flavors, and polymers.

Mechanism of Action

The mechanism by which 2-(2-Hydroxyethyl)benzaldehyde exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, influencing metabolic pathways. In drug design, it may act as a precursor to active pharmaceutical ingredients, targeting specific molecular pathways.

Comparison with Similar Compounds

  • Benzaldehyde: A simpler aldehyde without the hydroxyethyl group.

  • Phenethyl Alcohol: A hydroxyl-substituted benzene ring without the aldehyde group.

  • Vanillin: A phenolic aldehyde with a methoxy group and an aldehyde group.

Uniqueness: 2-(2-Hydroxyethyl)benzaldehyde is unique due to the presence of both hydroxyethyl and aldehyde functional groups, which allows for diverse chemical reactivity and applications compared to its similar compounds.

Properties

IUPAC Name

2-(2-hydroxyethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQCTYLLMRFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.